![molecular formula C20H20N2O2S B2858739 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 392249-61-5](/img/structure/B2858739.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
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Description
“N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including N-(4-(4-ethylphenyl)thiazol-2-yl)-3-phenoxypropanamide, have been studied for their potential as antimicrobial agents. The structure of thiazoles allows them to interact with various bacterial enzymes and inhibit their function, which can lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Research
Compounds with a thiazole core have shown promise in anticancer research. They can be designed to interfere with cell division and proliferation, making them potential candidates for cancer treatment. Research on thiazole derivatives has included studies on their cytotoxic effects on tumor cell lines, which could lead to new therapeutic options for cancer patients .
Neuroprotective Effects
Thiazoles are being explored for their neuroprotective properties. This includes the potential treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for delivering therapeutic agents to the brain .
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic properties of thiazole derivatives are well-documented. They can modulate the body’s inflammatory response and provide pain relief, which is beneficial in the treatment of chronic inflammatory diseases .
Antiviral Activity
Thiazole compounds have been investigated for their antiviral activities. They can be designed to target specific viral enzymes or processes, which is crucial in the development of new antiviral drugs, particularly for diseases that currently lack effective treatments .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are used to create fungicides and pesticides. Their biological activity against a range of plant pathogens helps protect crops and ensure food security. The development of new agricultural chemicals from thiazole compounds continues to be an active area of research .
properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-2-15-8-10-16(11-9-15)18-14-25-20(21-18)22-19(23)12-13-24-17-6-4-3-5-7-17/h3-11,14H,2,12-13H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEOSQJUYCZUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
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